molecular formula C16H25NO2 B11857595 8-Butyl-5,6-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 87665-05-2

8-Butyl-5,6-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11857595
CAS No.: 87665-05-2
M. Wt: 263.37 g/mol
InChI Key: IKIXDEOHFQJNCW-UHFFFAOYSA-N
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Description

8-Butyl-5,6-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a tetrahydroisoquinoline core with butyl, dimethoxy, and methyl substituents, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Butyl-5,6-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroisoquinoline core . The reaction conditions often include:

    Reagents: Phenylethylamine derivative, aldehyde or ketone, acid catalyst (e.g., hydrochloric acid, sulfuric acid)

    Solvent: Methanol or ethanol

    Temperature: Reflux conditions (around 100°C)

    Time: Several hours to complete the cyclization

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-Butyl-5,6-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding quinoline derivatives

    Reduction: Formation of dihydro derivatives

    Substitution: Introduction of different substituents at specific positions on the tetrahydroisoquinoline core

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride

    Substitution: Electrophilic or nucleophilic reagents depending on the desired substituent

Major Products

The major products formed from these reactions include various substituted tetrahydroisoquinolines, quinoline derivatives, and dihydro derivatives, each with distinct chemical and biological properties.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and natural product analogs

    Biology: Investigated for its interactions with biological targets, including enzymes and receptors

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, analgesic, and neuroprotective activities

    Industry: Utilized in the development of novel materials and chemical processes

Mechanism of Action

The mechanism of action of 8-Butyl-5,6-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets through binding or inhibition, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: The parent compound with a simpler structure

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Similar structure with different substituents

    8-Butyl-1,2,3,4-tetrahydroisoquinoline: Lacks the dimethoxy and methyl groups

Uniqueness

8-Butyl-5,6-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substituents, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

87665-05-2

Molecular Formula

C16H25NO2

Molecular Weight

263.37 g/mol

IUPAC Name

8-butyl-5,6-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C16H25NO2/c1-5-6-7-12-10-15(18-3)16(19-4)13-8-9-17(2)11-14(12)13/h10H,5-9,11H2,1-4H3

InChI Key

IKIXDEOHFQJNCW-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=C(C2=C1CN(CC2)C)OC)OC

Origin of Product

United States

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